

# An In-depth Technical Guide to the Spectroscopic Data of 2,4-Octanedione

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## Compound of Interest

Compound Name: 2,4-Octanedione

Cat. No.: B081228

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This guide provides a comprehensive overview of the spectroscopic data for **2,4-Octanedione**, targeting researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental methodologies for data acquisition, and includes a visual representation of the analytical workflow.

## Data Presentation

The spectroscopic data for **2,4-Octanedione** is summarized in the following tables. As a  $\beta$ -diketone, **2,4-octanedione** exists as a tautomeric mixture of keto and enol forms. The presented data reflects the major tautomer observed under standard analytical conditions.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2,4-Octanedione**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
0.92	t	3H	H-8
1.35	sextet	2H	H-7
1.58	pentet	2H	H-6
2.15	s	3H	H-1
2.45	t	2H	H-5
3.55	s	1H	H-3

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2,4-Octanedione**

Chemical Shift ( $\delta$ ) ppm	Carbon Atom
13.8	C-8
22.4	C-7
25.9	C-6
29.8	C-1
44.1	C-5
58.5	C-3
202.1	C-2
204.3	C-4

Table 3: Infrared (IR) Spectroscopic Data for **2,4-Octanedione**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2958	Strong	C-H stretch (alkane)
1715	Strong	C=O stretch (keto form)
1610	Strong	C=C stretch (enol form)
1465	Medium	C-H bend (methylene)
1360	Medium	C-H bend (methyl)

Table 4: Mass Spectrometry (MS) Data for **2,4-Octanedione**

Mass-to-Charge (m/z)	Relative Intensity (%)	Proposed Fragment
142	15	[M] <sup>+</sup> (Molecular Ion)
127	10	[M - CH <sub>3</sub> ] <sup>+</sup>
99	45	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
85	100	[CH <sub>3</sub> COCH <sub>2</sub> CO] <sup>+</sup>
71	60	[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>
57	80	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>
43	95	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H and <sup>13</sup>C NMR: A sample of **2,4-octanedione** (approximately 10-20 mg for <sup>1</sup>H, 50-100 mg for <sup>13</sup>C) was dissolved in deuterated chloroform (CDCl<sub>3</sub>, 0.5-0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer. For <sup>1</sup>H NMR, 16 scans were accumulated with a relaxation delay of 1

second. For  $^{13}\text{C}$  NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds. The chemical shifts are reported in parts per million (ppm) relative to TMS ( $\delta = 0.00$  ppm).

## 2.2 Infrared (IR) Spectroscopy

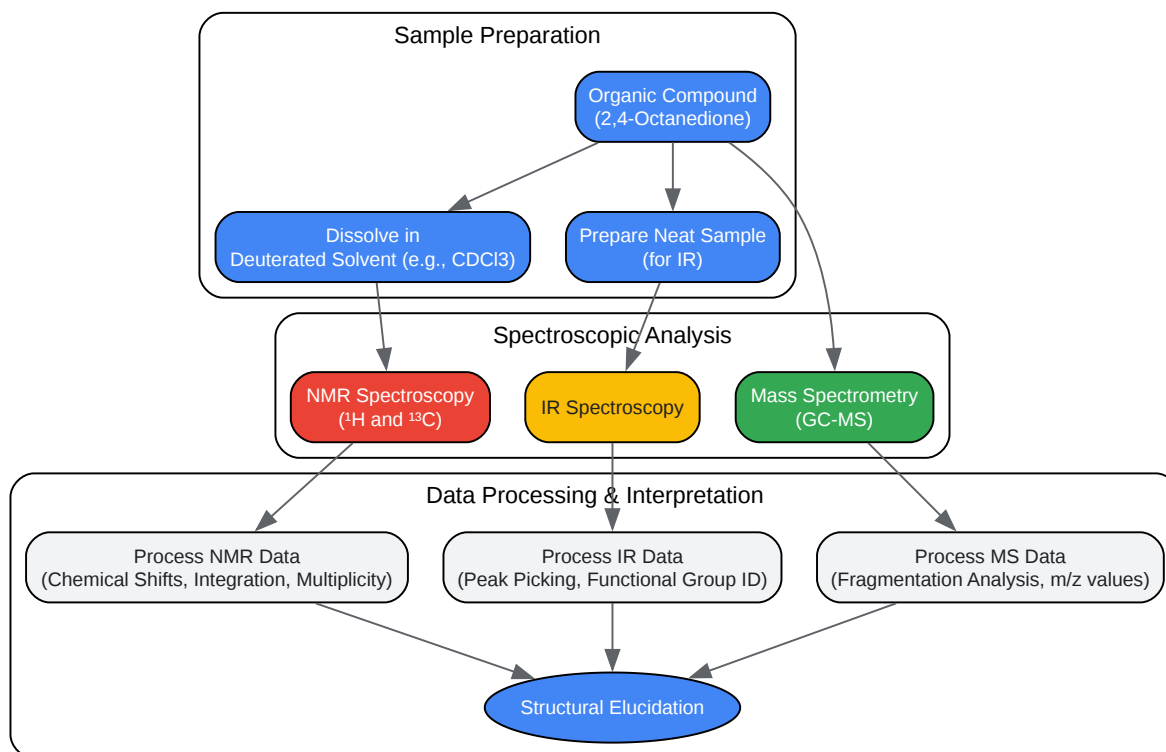
- A thin film of neat **2,4-octanedione** was prepared between two sodium chloride (NaCl) plates. The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.

## 2.3 Mass Spectrometry (MS)

- The mass spectrum was obtained using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **2,4-octanedione** in dichloromethane was injected into the GC. The sample was separated on a nonpolar capillary column and introduced into the mass spectrometer. The electron energy was set to 70 eV. The mass analyzer scanned from  $m/z$  40 to 200.

# Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,4-octanedione**.



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